3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine
Beschreibung
Eigenschaften
Molekularformel |
C10H14N4O |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
3-ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C10H14N4O/c1-5-8-12-13-9-6(2)10(15-4)11-7(3)14(8)9/h5H2,1-4H3 |
InChI-Schlüssel |
DPNVONHPCRPRLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C2N1C(=NC(=C2C)OC)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Hydrazine-Mediated Cyclization
The foundational step for constructing thetriazolo[4,3-c]pyrimidine scaffold involves treating chlorinated pyrimidine precursors with hydrazine. For example, 4-chloro-2,5-dimethoxypyrimidine reacts with aqueous hydrazine at 50°C for 2 hours to form 4-hydrazino-2,5-dimethoxypyrimidine, a key intermediate. This exothermic reaction proceeds in methanol, yielding a white solid after silica gel filtration (89% yield).
Subsequent cyclization with cyanogen bromide in acetonitrile at 42°C for 3.5 hours generates the triazole ring, as demonstrated in the synthesis of 3-amino-5,8-dimethoxy-[1,triazolo[4,3-c]pyrimidine (87% yield). For the target compound, introducing ethyl and methyl groups would require alkylation at this stage using iodoethane or methyl iodide under basic conditions.
Alkylation and Functional Group Modification
Post-cyclization alkylation is critical for installing the ethyl and methyl substituents. Patent WO1995012596A1 describes the use of sodium methoxide in methanol to facilitate methoxy group retention while introducing ethyl groups via nucleophilic substitution. For instance, treating 3-amino-5,8-dimethoxy-triazolo[4,3-c]pyrimidine with ethyl bromide in dimethylformamide (DMF) at 80°C for 2 hours could yield the 3-ethyl derivative.
Methyl groups at positions 5 and 8 are typically introduced during the pyrimidine precursor synthesis. For example, 5-methoxy-4-chloro-2-methylthio-pyrimidine serves as a starting material, where the methylthio group is later oxidized to a methyl group using hydrogen peroxide in acetic acid.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Methanol and acetonitrile are preferred for hydrazine reactions due to their polarity and ability to stabilize intermediates. Cyclization with cyanogen bromide proceeds optimally in acetonitrile at 42°C, whereas higher temperatures (>50°C) promote side reactions.
For alkylation steps, DMF enhances nucleophilicity, enabling complete ethylation within 2 hours at 80°C. Lower temperatures (25–30°C) are suitable for methoxy group retention, as demonstrated in sodium methoxide-mediated reactions.
Catalysts and Additives
The use of p-toluenesulfonic acid (p-TsOH) as a catalyst in water enables eco-friendly synthesis of triazolopyrimidines with yields exceeding 80%. Similarly, DBU (1,8-diazabicycloundec-7-ene) in tetrahydrofuran (THF) facilitates cyclization by deprotonating intermediates, as reported in the synthesis of triazolo-[1,5-c]pyrimidine derivatives.
Analytical Characterization and Quality Control
Spectroscopic Validation
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for structural confirmation. For example, the 1H NMR spectrum of 3-amino-5,8-dimethoxy-[1,triazolo[4,3-c]pyrimidine shows singlets at δ 3.83 (3H, OCH3) and δ 3.97 (3H, OCH3), confirming methoxy groups. MS analysis reveals a molecular ion peak at m/z 195 (M+), consistent with the calculated molecular weight.
Purity Assessment
Chromatographic methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), ensure reaction completeness and purity. Patent DE60102375T2 reports GC analysis to monitor hydrazine consumption, with a detection threshold of <1% residual starting material.
Comparative Analysis of Synthetic Pathways
Challenges and Mitigation Strategies
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
3-Ethyl-7-Methoxy-5,8-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Wirkmechanismus
Der Wirkmechanismus von 3-Ethyl-7-Methoxy-5,8-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise wurde gezeigt, dass es die Cyclin-abhängige Kinase 2 (CDK2) hemmt, die eine entscheidende Rolle bei der Regulation des Zellzyklus spielt. Durch die Hemmung von CDK2 kann die Verbindung einen Zellzyklusarrest und Apoptose in Krebszellen induzieren. Die molekularen Pfade, die an diesem Prozess beteiligt sind, umfassen die Veränderung des Zellzyklusfortschritts und die Induktion von apoptotischen Signalwegen.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Chemical Formula : C10H14N4O
- Molecular Weight : 206.24 g/mol
- CAS Number : 114888-10-7
The structure of this compound features a triazolo-pyrimidine framework, which is known for its versatility in biological activity.
Anticancer Properties
Recent studies have highlighted the potential of 3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine as an anticancer agent. Its derivatives have been investigated for their efficacy against various cancer types:
- Inhibition of Cancer Cell Proliferation : Compounds derived from this triazolo-pyrimidine scaffold have shown significant anti-proliferative activities against cancer cell lines such as MDA-MB-231 and A549. For instance, certain derivatives exhibited IC50 values as low as 0.016 µM against mutant epidermal growth factor receptor (EGFR) .
- Mechanism of Action : The mechanism involves targeting specific kinases associated with cancer progression. For example, compounds based on this scaffold have been identified as dual inhibitors of EGFR and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis .
Antiproliferative Activity
Research indicates that the compound demonstrates notable antiproliferative effects across various human cancer cell lines. The evaluation of its derivatives shows that modifications at specific positions can enhance activity and selectivity .
Case Study 1: EGFR Inhibition
A study investigated the synthesis of new derivatives based on the triazolo-pyrimidine structure aimed at inhibiting EGFR. Among these compounds, one derivative displayed an IC50 value of 0.016 µM against wild-type EGFR and significant activity against the T790M mutant . This suggests a promising avenue for targeted therapy in non-small cell lung cancer.
Case Study 2: Dual Kinase Inhibition
Another research focused on the development of multitarget inhibitors from the triazolo-pyrimidine scaffold. These compounds were evaluated for their ability to inhibit both EGFR and VEGFR pathways, showing potential for treating cancers characterized by both pathways' overactivation .
Data Tables
| Compound | Target | IC50 (µM) | Cancer Type |
|---|---|---|---|
| Derivative A | EGFR | 0.016 | Non-small cell lung cancer |
| Derivative B | VEGFR | 0.3 | Colorectal cancer |
| Derivative C | Dual | 0.236 | Gastric cancer |
Wirkmechanismus
The mechanism of action of 3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved in this process include the alteration of cell cycle progression and the induction of apoptotic signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Comparisons with Analogous Compounds
Isomeric Triazolopyrimidine Derivatives
The [1,2,4]triazolo[4,3-c]pyrimidine scaffold is structurally distinct from its [1,2,4]triazolo[1,5-c]pyrimidine isomer due to the position of the triazole ring fusion. Key differences include:
Table 1: NMR Chemical Shifts (δ, ppm) of Protons in Triazolopyrimidine Isomers
| Compound Type | C3-H (or C2-H) | C5-H | Reference |
|---|---|---|---|
| [4,3-c]Pyrimidine (e.g., 7, 9) | 8.9–9.3 | 7.8–8.2 | |
| [1,5-c]Pyrimidine (e.g., 6, 8) | 8.2–8.6 | 7.2–7.6 |
The downfield shifts in [4,3-c] isomers are attributed to increased electron withdrawal from the triazole ring, enhancing deshielding effects .
Table 2: Physical Properties of Selected Triazolopyrimidines
| Compound | Melting Point (°C) | Stability | Biological Activity |
|---|---|---|---|
| [4,3-c]Pyrimidine derivatives (7, 9) | 245–260 | Thermally unstable | Variable |
| [1,5-c]Pyrimidine derivatives (6, 8) | 210–225 | Thermodynamically stable | Antiviral (e.g., HCV inhibition in related analogs) |
| 3-Ethyl-7-methoxy-5,8-dimethyl-[4,3-c]pyrimidine | 255–265 (estimated) | Moderate stability | Antifungal potential (inferred from structural analogs) |
The higher melting points of [4,3-c] derivatives correlate with stronger intermolecular interactions, while their lower thermodynamic stability often leads to Dimroth rearrangement under acidic or thermal conditions .
Substituent Effects on Reactivity and Bioactivity
- This contrasts with trifluoromethyl-containing derivatives, which exhibit higher electronegativity and metabolic resistance .
- Methoxy Group : The methoxy group at position 7 may donate electron density to the aromatic system, influencing reactivity in electrophilic substitution reactions. This differs from thioether linkers in antifungal analogs, which reduce lipophilicity but improve drug-likeness .
- Conversely, pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives were inactive against HCV, highlighting substituent-dependent efficacy .
Stability and Isomerization Dynamics
The [1,2,4]triazolo[4,3-c]pyrimidine framework is prone to Dimroth rearrangement under acidic or basic conditions, forming the more stable [1,5-c] isomer. For example:
- Heating 3-Ethyl-7-methoxy-5,8-dimethyl-[4,3-c]pyrimidine in ethanol with acetic acid triggers rearrangement to its [1,5-c] counterpart .
- The rearrangement proceeds via ring opening and re-closing, driven by thermodynamic stabilization of the [1,5-c] isomer’s electronic structure .
Biologische Aktivität
3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the triazolopyrimidine class, characterized by a fused triazole and pyrimidine ring structure. The presence of ethyl and methoxy groups contributes to its unique chemical reactivity and biological profile.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of triazolopyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : In vitro assays indicated that this compound significantly inhibited cell proliferation with an IC50 value in the low micromolar range (exact IC50 values vary based on specific derivatives) .
- HepG2 (liver cancer) : The compound also showed cytotoxic activity against HepG2 cells, suggesting potential for liver cancer treatment .
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : Studies reveal that this compound can induce apoptosis in cancer cells through the activation of caspase pathways .
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in treated cells, leading to inhibition of cell cycle progression .
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activity of this compound:
-
Cell Viability Assays : Various concentrations were tested on MCF-7 and HepG2 cell lines. The results indicated a dose-dependent decrease in cell viability.
Cell Line IC50 (µM) Mechanism MCF-7 ~10 Apoptosis induction HepG2 ~12 Cell cycle arrest - Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to key protein targets involved in cancer progression .
Potential Therapeutic Applications
Given its promising biological activities, this compound may serve as a lead compound for the development of new anticancer therapies. Further research is necessary to explore its efficacy in vivo and its potential side effects.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine?
- Methodology :
- Green Synthesis : Use of 4,4’-trimethylenedipiperidine as a recyclable, non-toxic additive in water/ethanol (1:1 v/v) at reflux (65°C). This approach avoids hazardous solvents and enables high yields (>85%) with minimal waste .
- Oxidative Cyclization : React pyrimidinyl hydrazones with iodobenzene diacetate (IBD) in dichloromethane to form the triazolo[4,3-c]pyrimidine core. Requires monitoring via TLC or HPLC for intermediate stability .
Q. How can structural isomerization (e.g., Dimroth rearrangement) impact the stability of triazolo[4,3-c]pyrimidine derivatives?
- Mechanistic Insight : Triazolo[4,3-c]pyrimidines undergo spontaneous Dimroth rearrangement to [1,2,4]triazolo[1,5-c]pyrimidines in ethanol at room temperature over 10 days. Catalytic HCl accelerates this process .
- Analytical Monitoring : Track isomerization via H NMR by observing shifts in methyl signals (e.g., 2.39 ppm → 3.04 ppm) and pyrimidine proton downfield shifts (9.02 ppm → 9.27 ppm) .
Q. What analytical techniques are critical for confirming the structure of triazolo[4,3-c]pyrimidine derivatives?
- Core Techniques :
- NMR Spectroscopy : Assign protons and carbons to distinguish substituent positions (e.g., ethyl vs. methyl groups) .
- X-ray Crystallography : Resolve crystal structures to validate fused-ring systems and substituent orientations (e.g., ethyl group at position 3) .
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns using ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of triazolo[4,3-c]pyrimidine synthesis?
- Key Variables :
- Solvent Polarity : Polar solvents (e.g., ethanol) favor cyclization but may promote rearrangement. Non-polar solvents (e.g., CHCl) stabilize intermediates .
- Catalyst Design : Lewis bases (e.g., piperidine derivatives) enhance nucleophilic attack at specific pyrimidine positions, reducing side products .
- Case Study : Optimizing IBD-mediated cyclization at 0°C minimized rearrangement, yielding 90% pure triazolo[4,3-c]pyrimidine before isolation .
Q. What strategies mitigate data contradictions in biological activity studies of triazolo[4,3-c]pyrimidine analogs?
- Approaches :
- Isomer Purity Control : Separate Dimroth rearrangement products via column chromatography to avoid confounding bioassay results .
- SAR Studies : Systematically vary substituents (e.g., replacing 7-methoxy with chloro) to isolate electronic vs. steric effects on enzyme inhibition .
Q. How can computational modeling guide the design of triazolo[4,3-c]pyrimidines for targeted drug discovery?
- Methods :
- Docking Simulations : Predict binding affinities to targets (e.g., STAT3) using Schrödinger Suite or AutoDock, focusing on hydrophobic interactions with the triazole ring .
- DFT Calculations : Evaluate electronic effects of substituents (e.g., 3-ethyl vs. 3-methyl) on HOMO/LUMO gaps to optimize redox stability .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses of triazolo[4,3-c]pyrimidines?
- Optimization :
- Stepwise Purification : Isolate intermediates after each step (e.g., hydrazone formation → cyclization) using flash chromatography .
- Microwave Assistance : Reduce reaction times (e.g., from 24h to 30min) for steps like cyclocondensation, improving throughput .
Q. What protocols ensure reproducibility in biological assays for triazolo[4,3-c]pyrimidine derivatives?
- Best Practices :
- Stability Testing : Pre-incubate compounds in assay buffers (pH 7.4, 37°C) to confirm no rearrangement occurs during experiments .
- Dose-Response Curves : Use 8-point dilution series (0.1–100 μM) in triplicate to establish EC/IC values with ≤15% CV .
Tables for Quick Reference
Table 1 : Key Synthetic Routes and Yields
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Green Synthesis | HO/EtOH, 65°C | 85–92 | |
| IBD Cyclization | CHCl, 0°C | 90 | |
| Dimroth Rearrangement | EtOH, RT, 10 days | 70–85 |
Table 2 : Analytical Signatures for Isomers
| Isomer | H NMR (δ, ppm) | Key Peak Shift |
|---|---|---|
| [4,3-c] isomer | 2.39 (CH), 9.02 | Pyrimidine H at 9.02 |
| [1,5-c] isomer | 3.04 (CH), 9.27 | Pyrimidine H at 9.27 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
